

physical and chemical properties of 5-tert-Butylisophthalic acid

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Compound of Interest

Compound Name: 5-tert-Butylisophthalic acid

Cat. No.: B182075

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An In-depth Technical Guide to 5-tert-Butylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butylisophthalic acid, with the CAS number 2359-09-3, is an aromatic dicarboxylic acid. Its structure consists of an isophthalic acid backbone substituted with a bulky tert-butyl group at the 5-position.^[1] This substitution significantly influences its physical and chemical properties, making it a valuable building block in various chemical syntheses.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **5-tert-Butylisophthalic acid**, along with experimental details relevant to its use in research and development.

Physical and Chemical Properties

5-tert-Butylisophthalic acid is typically a white to off-white solid at room temperature.^[1] The presence of the tert-butyl group imparts steric hindrance, which can affect its reactivity and intermolecular interactions.^[1] It is known for its high melting point and solubility in organic solvents like acetone and ethanol, while exhibiting limited solubility in water.^[1]

Table 1: Physical and Chemical Properties of 5-tert-Butylisophthalic Acid

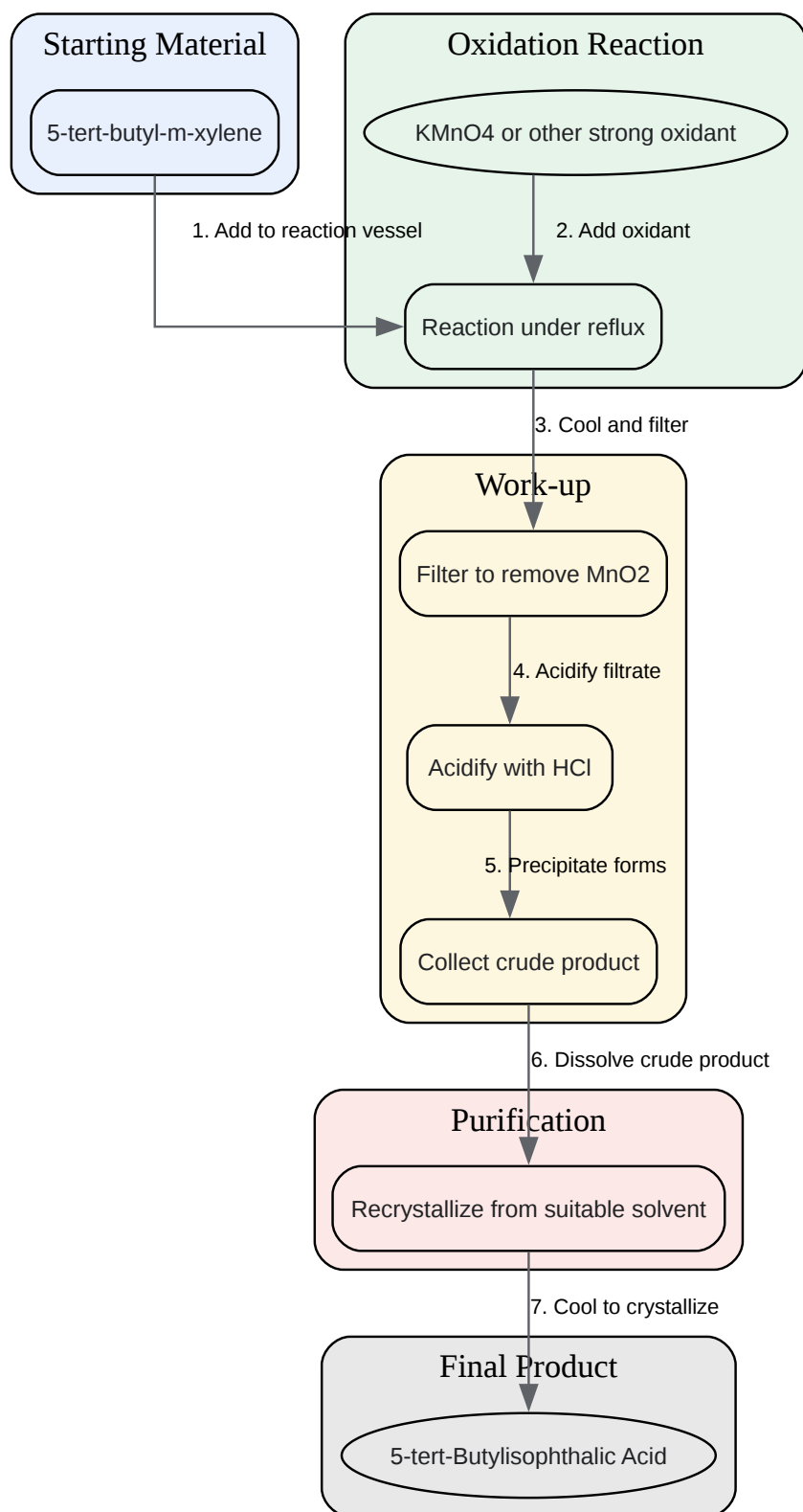
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₄ O ₄	[1]
Molecular Weight	222.24 g/mol	
CAS Number	2359-09-3	
Appearance	White to off-white solid/powder to crystal	[1]
Melting Point	>300 °C	[2]
Boiling Point	400 °C (Predicted)	[3]
pKa	3.63 ± 0.10 (Predicted)	[4]
Solubility	Soluble in acetone and ethanol; limited solubility in water.	[1]

Experimental Protocols

Synthesis of 5-tert-Butylisophthalic Acid

A common synthetic route to **5-tert-Butylisophthalic acid** involves the oxidation of 5-tert-butyl-m-xylene. The following is a general experimental protocol adapted from procedures for the oxidation of alkylbenzenes.

Diagram of Synthetic Workflow



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Caption: General workflow for the synthesis of **5-tert-Butylisophthalic acid**.

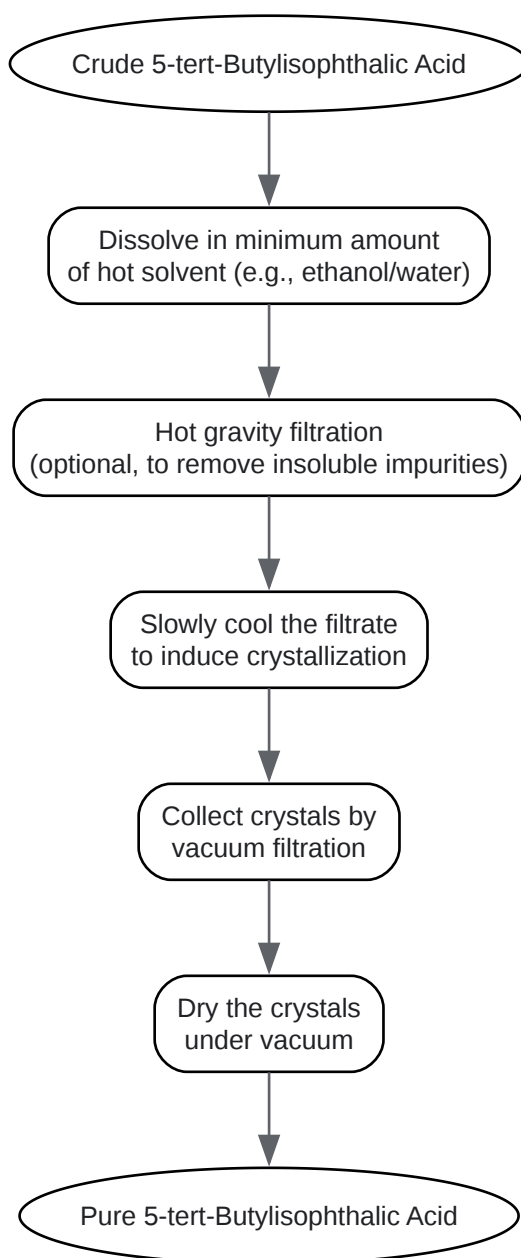
Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-tert-butyl-m-xylene and a suitable solvent such as water or a mixture of pyridine and water.
- **Oxidation:** Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO_4), in portions to the stirred solution. The amount of oxidant should be in stoichiometric excess.
- **Reflux:** Heat the reaction mixture to reflux and maintain it at this temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the manganese dioxide (MnO_2) byproduct. Wash the filter cake with a small amount of hot water.
 - Combine the filtrate and washings and concentrate the solution by evaporation.
 - Acidify the concentrated solution with a strong acid, such as hydrochloric acid (HCl), until the precipitation of the crude **5-tert-Butylisophthalic acid** is complete.
- **Isolation:** Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.

Purification by Recrystallization

The crude **5-tert-Butylisophthalic acid** can be purified by recrystallization to obtain a product of high purity.

Diagram of Recrystallization Workflow



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Caption: General workflow for the purification of **5-tert-Butylisophthalic acid**.

Methodology:

- Solvent Selection: Choose a suitable solvent or solvent system in which **5-tert-Butylisophthalic acid** has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often effective for recrystallizing aromatic carboxylic acids.

- **Dissolution:** In an Erlenmeyer flask, add the crude **5-tert-Butylisophthalic acid** and a minimal amount of the hot solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.
- **Decolorization (Optional):** If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
- **Hot Filtration (Optional):** If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectral Data

Spectral analysis is crucial for the structural confirmation of **5-tert-Butylisophthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons will appear as multiplets or distinct signals in the aromatic region (typically δ 7-8.5 ppm), and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region (typically δ 1.3-1.5 ppm).
- **^{13}C NMR:** The carbon NMR spectrum will show distinct signals for the carboxyl carbons, the aromatic carbons (both substituted and unsubstituted), and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **5-tert-Butylisophthalic acid** will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around $2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch

of the carbonyl group (a strong band around 1700 cm^{-1}), and C-H stretches of the aromatic ring and the tert-butyl group.[4]

Mass Spectrometry (MS)

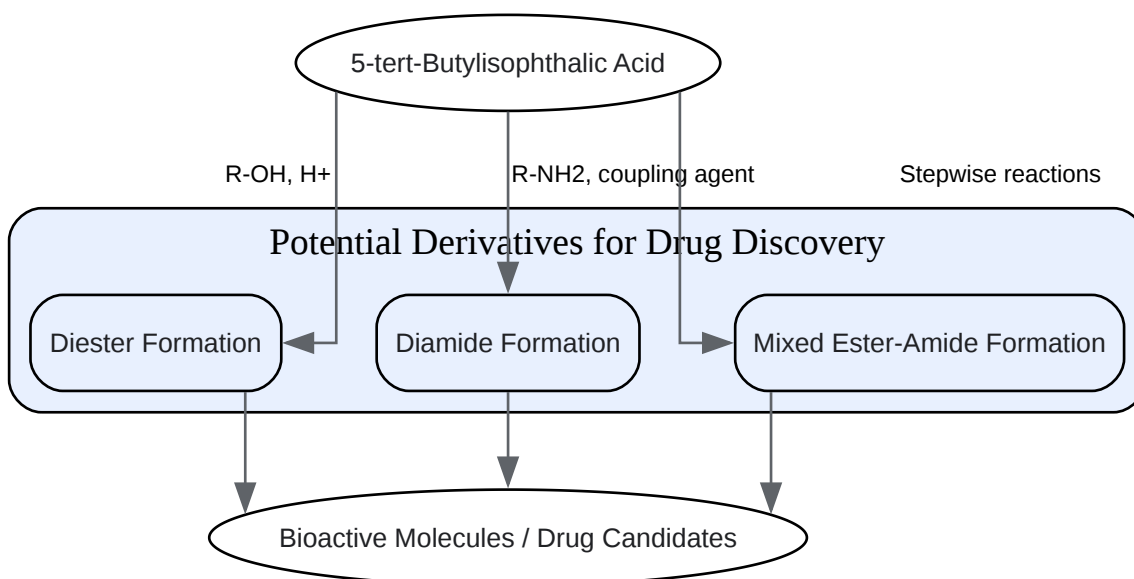
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **5-tert-Butylisophthalic acid** (222.24 g/mol).[4]

Applications in Drug Development and Research

5-tert-Butylisophthalic acid serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its dicarboxylic acid functionality allows for the formation of esters, amides, and other derivatives, while the tert-butyl group can modulate properties such as solubility, lipophilicity, and metabolic stability.

While specific marketed drugs containing the **5-tert-Butylisophthalic acid** moiety as a core structural component are not prominently documented, its use as an intermediate in the synthesis of various chemical entities for pharmaceutical research is plausible. The isophthalic acid scaffold is present in some bioactive molecules, and the introduction of a tert-butyl group can be a strategic modification in drug design to enhance potency or improve pharmacokinetic properties.

Diagram of Potential Derivatization



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